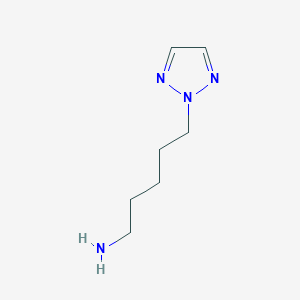

5-(2H-1,2,3-Triazol-2-yl)pentan-1-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H14N4 |

|---|---|

Molecular Weight |

154.21 g/mol |

IUPAC Name |

5-(triazol-2-yl)pentan-1-amine |

InChI |

InChI=1S/C7H14N4/c8-4-2-1-3-7-11-9-5-6-10-11/h5-6H,1-4,7-8H2 |

InChI Key |

BJSPZEUYJOFZTF-UHFFFAOYSA-N |

Canonical SMILES |

C1=NN(N=C1)CCCCCN |

Origin of Product |

United States |

Contextualization of Triazole and Amine Functional Groups Within Contemporary Organic Chemistry Research

The foundational components of 5-(2H-1,2,3-Triazol-2-yl)pentan-1-amine—the triazole ring and the primary amine—are cornerstones of modern organic chemistry, each contributing unique and valuable properties to molecular design.

The 1,2,3-triazole moiety is a five-membered aromatic heterocycle containing three adjacent nitrogen atoms. This ring system is noted for its exceptional stability, high dipole moment, and capacity for hydrogen bonding. wikipedia.orgguidechem.com The advent of "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), has revolutionized the synthesis of 1,4-disubstituted 1,2,3-triazoles, making them readily accessible building blocks. nih.gov Triazoles are considered valuable pharmacophores and are integral components of numerous pharmaceuticals, including the antibiotic tazobactam (B1681243) and the antifungal agent cefatrizine. acs.org Their applications extend to materials science, where they are used as corrosion inhibitors, photostabilizers, and ligands for metal complexes. mdpi.com

The amine functional group , particularly a primary aliphatic amine, imparts basicity and nucleophilicity to a molecule. Amines are ubiquitous in nature, forming the basis of amino acids, alkaloids, and vitamins. rsc.orgnih.gov In medicinal chemistry, the amine group is crucial for forming salts to improve solubility and bioavailability, and it often serves as a key interaction point with biological targets through hydrogen bonding or ionic interactions. researchgate.net The flexible pentyl chain in the target molecule acts as a spacer, allowing the two functional ends—the triazole and the amine—to orient themselves independently in chemical or biological systems.

Significance of the 5 2h 1,2,3 Triazol 2 Yl Pentan 1 Amine Structural Motif in Advancing Chemical Sciences

The specific structure of 5-(2H-1,2,3-Triazol-2-yl)pentan-1-amine is defined by the attachment at the N2 position of the triazole ring. This is a critical distinction from the more commonly synthesized N1-substituted isomers. In solution, the parent 1,2,3-triazole exists as an equilibrium of 1H and 2H tautomers, with the 2H form often being more stable in the gas phase. acs.orgnih.gov The regioselective synthesis of N2-substituted triazoles is an active area of research, as the different substitution patterns lead to distinct molecular properties. nih.govorganic-chemistry.org

N2-substitution results in a more linear geometry compared to the bent shape of N1-isomers. This structural difference can profoundly impact how the molecule packs in a crystal lattice or fits into a binding site. Furthermore, 2-substituted 1,2,3-triazoles often exhibit unique photophysical properties, with some N2-aryl derivatives being highly efficient blue-light-emitting fluorophores. mdpi.comresearchgate.net

While extensive experimental data for this compound is not available in peer-reviewed literature, its potential significance can be inferred. The bifunctional nature of the molecule, with a stable, polar, and coordinatively active triazole ring at one end and a nucleophilic primary amine at the other, separated by a flexible five-carbon spacer, makes it a highly versatile building block. It could be used to synthesize polymers, create novel ligands for catalysis, or serve as a scaffold for combinatorial libraries in drug discovery.

Table 1: Physicochemical Properties of this compound (Note: As experimental data is limited, these values are largely predicted.)

| Property | Value |

| Molecular Formula | C₇H₁₄N₄ |

| Molecular Weight | 154.21 g/mol |

| IUPAC Name | This compound |

| Predicted LogP | 0.3-0.6 |

| Predicted pKa (Amine) | ~10.5 |

| Predicted Boiling Point | ~250-270 °C |

| Hydrogen Bond Donors | 1 (from -NH₂) |

| Hydrogen Bond Acceptors | 4 (3 from triazole, 1 from -NH₂) |

Table 2: Comparison of General Properties of 1-Substituted vs. 2-Substituted 1,2,3-Triazoles

| Property | 1-Substituted 1,2,3-Triazoles | 2-Substituted 1,2,3-Triazoles |

| Geometry | Bent (Cₛ symmetry for parent) | Linear (C₂ᵥ symmetry for parent) |

| Dipole Moment | Generally larger | Generally smaller |

| Thermodynamic Stability | Often the kinetic product | Often the thermodynamic product |

| Synthesis | Commonly via CuAAC ("Click Chemistry") | Requires specific regioselective methods |

| Fluorescence | Generally weak | Can be strongly fluorescent (especially N-aryl) researchgate.net |

Identification of Key Research Gaps and Formulation of Academic Objectives Pertaining to 5 2h 1,2,3 Triazol 2 Yl Pentan 1 Amine

The primary research gap concerning 5-(2H-1,2,3-Triazol-2-yl)pentan-1-amine is the lack of a reported, scalable, and regioselective synthesis and the subsequent absence of its characterization and application studies. The existing literature provides a strong foundation in triazole and amine chemistry but has yet to focus on this specific, potentially valuable molecule.

Based on this gap, several key academic objectives can be formulated:

Development of a Regioselective Synthetic Route: A crucial first step is to design and optimize a synthetic pathway that yields the 2-substituted isomer exclusively or as the major product, avoiding difficult-to-separate isomeric mixtures. This could involve exploring reactions of 1,2,3-triazole with 5-halopentylamine derivatives under basic conditions or developing a multi-step synthesis starting from a protected amino-alkyne or amino-azide. nih.gov

Full Physicochemical Characterization: Once synthesized, the compound must be thoroughly characterized using modern analytical techniques, including NMR spectroscopy, mass spectrometry, and infrared spectroscopy, to confirm its structure and purity. Determination of key properties such as pKa, solubility, and stability would be essential for its future use.

Exploration of Derivative Synthesis: The primary amine serves as a synthetic handle for further elaboration. A research program could be initiated to synthesize a library of derivatives (e.g., amides, sulfonamides, ureas) to explore structure-activity relationships in various contexts.

Investigation of Potential Applications: Systematic studies should be undertaken to explore its utility. This could include:

Medicinal Chemistry: Using it as a linker or scaffold for novel therapeutic agents.

Coordination Chemistry: Investigating its ability to act as a ligand for transition metals to form new catalysts or functional materials.

Supramolecular Chemistry: Studying its self-assembly properties or its use as a building block for more complex molecular architectures.

An in-depth analysis of the synthetic pathways toward this compound and its related analogs reveals a field rich with chemical ingenuity. The construction of this molecule requires careful consideration of two primary challenges: the regioselective formation of the N2-substituted 1,2,3-triazole ring and the strategic introduction of the pentan-1-amine side chain. This article explores the prevalent and emerging methodologies addressing these synthetic hurdles, providing a comprehensive overview of the state-of-the-art strategies.

Applications of 5 2h 1,2,3 Triazol 2 Yl Pentan 1 Amine in Advanced Materials Science and Catalysis

Ligand Design and Coordination Chemistry for Metal-Mediated Processes

The unique structural features of 5-(2H-1,2,3-Triazol-2-yl)pentan-1-amine, namely the 1,2,3-triazole ring and the terminal primary amine, suggest its potential as a versatile ligand in coordination chemistry. The triazole moiety can coordinate to metal centers through its nitrogen atoms, and the pentyl-amine chain offers an additional coordination site, potentially allowing for bidentate or bridging ligation modes.

A thorough review of the scientific literature and chemical databases did not yield any specific reports on the synthesis of metal complexes explicitly using this compound as a ligand.

Generally, the synthesis of metal complexes with triazole-containing ligands involves the reaction of a metal salt with the ligand in a suitable solvent. The resulting complex's geometry and coordination number are influenced by the metal ion, the ligand-to-metal ratio, and the reaction conditions. For other triazole derivatives, various coordination modes have been observed, including monodentate, bidentate, and bridging fashions.

Table 1: Hypothetical Metal Complexes with this compound (Note: This table is illustrative and not based on experimental data, as none is available.)

| Metal Ion | Potential Coordination Mode | Potential Complex Formula |

|---|---|---|

| Cu(II) | Bidentate (N from triazole, N from amine) | [Cu(C₇H₁₄N₄)₂]Cl₂ |

| Pd(II) | Monodentate (N from triazole) | [PdCl₂(C₇H₁₄N₄)₂] |

| Ag(I) | Bridging | [Ag(C₇H₁₄N₄)]NO₃ |

There are no published studies evaluating the catalytic activity of metal complexes derived from this compound.

Metal complexes incorporating other triazole-based ligands have demonstrated catalytic efficacy in a range of organic transformations, such as cross-coupling reactions, cycloadditions, and oxidation reactions. The electronic properties of the triazole ring and the steric environment around the metal center, influenced by the ligand's substituents, are key factors in determining the catalytic performance.

Supramolecular Chemistry and Self-Assembly Phenomena

The bifunctional nature of this compound, with its hydrogen bond donating and accepting capabilities, makes it a candidate for use in supramolecular chemistry and the design of self-assembling systems.

No research has been published on the design and formation of self-assembled structures using this compound as a building block.

In principle, the directional interactions afforded by the triazole ring and the flexible pentyl-amine chain could be exploited to form discrete supramolecular architectures or extended networks through non-covalent interactions such as hydrogen bonding and metal coordination.

The host-guest chemistry and molecular recognition properties of this compound have not been investigated.

The potential for this molecule to act as a host for small guest molecules would depend on its ability to form a pre-organized cavity, either by itself or in combination with other molecules. The triazole ring could participate in anion recognition, while the amine group could interact with acidic guests.

Integration into Porous Framework Materials (MOFs, COFs, etc.)

There is no evidence in the scientific literature of this compound being used as a linker or building block in the synthesis of Metal-Organic Frameworks (MOFs) or Covalent-Organic Frameworks (COFs).

For a molecule to be suitable as a linker in these materials, it typically requires multiple connection points. While this compound possesses two potential coordination sites, its flexibility might pose challenges for the formation of crystalline, porous frameworks. Modification of the molecule to include additional functional groups could enhance its utility in this area.

Table 2: Potential Suitability of this compound in Porous Materials (Note: This table is speculative and not based on experimental data.)

| Framework Type | Potential Role | Challenges |

|---|---|---|

| MOFs | Linker or coordinating solvent | Flexibility, potential for low dimensionality |

| COFs | Monomer (after functionalization) | Lack of multiple covalent bonding sites |

Synthesis of this compound-Derived Linkers for Framework Construction

The synthesis of linkers derived from this compound for the construction of framework materials typically involves the modification of the terminal amine group to introduce coordinating functionalities, such as carboxylates or other chelating groups. A common strategy is the reaction of the amine with dicarboxylic acids or their derivatives to create a bifunctional linker with both triazole and carboxylate coordinating sites.

For example, a plausible synthetic route could involve the reaction of this compound with a molecule like terephthalic acid or isophthalic acid under conditions that promote amide bond formation, followed by hydrolysis to yield a dicarboxylic acid ligand incorporating the triazole-pentyl amine backbone. The 1,2,3-triazole moiety itself can be synthesized via copper-catalyzed azide-alkyne cycloaddition, a highly efficient and regioselective click reaction. researchgate.netnih.gov This approach allows for the facile introduction of a wide variety of functional groups to tune the properties of the resulting framework material.

The solvothermal synthesis method is commonly employed for the construction of MOFs using such linkers. researchgate.netnih.gov This involves heating a mixture of the metal salt and the organic linker in a suitable solvent in a sealed vessel. The choice of solvent, temperature, and reaction time can significantly influence the resulting crystal structure and properties of the MOF.

Structural Characterization and Stability Assessment of Derived Framework Materials

Framework materials derived from this compound linkers are characterized using a variety of analytical techniques to determine their structure, porosity, and stability.

Structural Characterization:

Powder X-ray Diffraction (PXRD): This technique is fundamental for confirming the crystalline structure of the synthesized framework and for assessing its phase purity. mdpi.com

Scanning Electron Microscopy (SEM): SEM is used to visualize the morphology and particle size of the framework material. mdpi.com

Thermogravimetric Analysis (TGA): TGA provides information about the thermal stability of the material by measuring its weight loss as a function of temperature. mdpi.com This helps to determine the temperature at which the framework begins to decompose.

Stability Assessment:

The chemical stability of MOFs is a critical factor for their practical applications. nih.govresearchgate.net The stability of frameworks derived from triazole-based linkers is often enhanced due to the strong coordination bonds between the nitrogen atoms of the triazole ring and the metal centers. nih.gov The stability of these materials is typically assessed by exposing them to various chemical environments, such as acidic or basic solutions, and then re-examining their crystallinity using PXRD. nih.govrsc.org The presence of the flexible pentyl chain in the linker may influence the framework's stability, potentially allowing for greater structural flexibility.

| Characterization Technique | Information Obtained | Typical Observations for Triazole-Based MOFs |

| Powder X-ray Diffraction (PXRD) | Crystalline structure, phase purity | Sharp diffraction peaks indicative of a well-ordered crystalline material. |

| Scanning Electron Microscopy (SEM) | Morphology, particle size | Uniformly shaped crystals, often in the micrometer size range. |

| Thermogravimetric Analysis (TGA) | Thermal stability | High decomposition temperatures, often above 300 °C, indicating good thermal stability. |

| Nitrogen Adsorption-Desorption | Porosity, surface area (BET) | Type I or Type IV isotherms, indicating microporous or mesoporous structures with high surface areas. |

Exploration of Catalytic and Adsorptive Capacities within Frameworks

Framework materials incorporating this compound-derived linkers are expected to exhibit interesting catalytic and adsorptive properties due to the presence of functional groups and porous structures.

Catalytic Applications: The amine groups within the framework can act as basic catalytic sites. Furthermore, the metal nodes of the MOF can function as Lewis acid sites, enabling a wide range of catalytic reactions. researchgate.net The porous nature of these materials allows for the diffusion of reactants to the active sites and the removal of products.

Adsorptive Capacities: The presence of amine groups and the triazole ring can enhance the affinity of the framework for specific molecules, such as carbon dioxide (CO2). nih.govd-nb.info The amine groups can interact with acidic gases like CO2 through Lewis acid-base interactions, leading to enhanced CO2 uptake and selectivity. nih.gov The porosity of the framework can be tailored to selectively adsorb molecules of a certain size and shape. researchgate.net

| Application | Key Feature of Framework | Potential Target Molecules/Reactions |

| Catalysis | Basic amine sites, Lewis acidic metal centers | Knoevenagel condensation, Aldol reactions, CO2 cycloaddition |

| Gas Adsorption | Amine functionalization, tunable porosity | CO2, SO2, volatile organic compounds (VOCs) |

| Separation | Selective pore sizes and surface chemistry | Separation of gas mixtures (e.g., CO2/N2), separation of isomers |

Surface Functionalization and Material Interface Chemistry

The terminal amine group of this compound makes it a versatile molecule for the surface functionalization of various materials. This functionalization can be used to alter the surface properties of a material, such as its wettability, chemical reactivity, and biocompatibility.

For instance, the amine group can be covalently attached to surfaces containing complementary functional groups, such as carboxylic acids, epoxides, or isocyanates. This allows for the creation of a triazole-functionalized surface. Such surfaces could find applications in areas like sensing, where the triazole moiety can act as a recognition element, or in catalysis, where the functionalized surface can act as a support for catalytic nanoparticles.

The chemistry of the 1,2,3-triazole ring itself is also of interest at material interfaces. The triazole ring is known for its stability and its ability to coordinate with metal ions. dergipark.org.tr This property can be exploited to create well-defined interfaces between organic layers and metal surfaces. The functionalization of surfaces with triazole-containing molecules can lead to improved adhesion and electronic coupling at the interface, which is important for applications in electronics and coatings.

Future Research Trajectories and Interdisciplinary Outlook for 5 2h 1,2,3 Triazol 2 Yl Pentan 1 Amine

Exploration of Emerging Synthetic Methodologies for Triazole-Amine Scaffolds

The synthesis of triazole-containing scaffolds, including structures like 5-(2H-1,2,3-triazol-2-yl)pentan-1-amine, is continually evolving. Future research will likely focus on methodologies that offer greater efficiency, selectivity, and sustainability compared to traditional methods. The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of click chemistry, is a primary route for creating 1,4-disubstituted 1,2,3-triazoles. wikipedia.org However, the synthesis of 1,5-disubstituted isomers is often achieved using ruthenium catalysis (RuAAC). wikipedia.org

Emerging trends move beyond these foundational reactions. Green chemistry principles are being integrated through microwave-assisted and ultrasound-assisted syntheses, which can reduce reaction times and energy consumption. rsc.org One-pot synthesis methods, where multiple reaction steps are carried out in a single vessel, are also gaining traction for their efficiency and reduced waste. researchgate.net

Furthermore, novel catalytic systems are expanding the synthetic toolkit. Amine oxidase-inspired catalysis, for instance, presents a biomimetic approach for the regioselective synthesis of 1,2,4-triazoles. acs.org Silver-catalyzed cascade cyclization reactions of amino-NH-1,2,3-triazoles are also being developed to create complex fused triazole systems in a single operation. researchgate.net These advanced methods provide new pathways to synthesize diverse triazole-amine scaffolds with high atom economy and novel structural features.

| Synthetic Methodology | Key Features | Catalyst/Conditions | Target Scaffold |

| CuAAC | High regioselectivity, mild conditions, high yield. | Copper(I) | 1,4-disubstituted 1,2,3-triazoles |

| RuAAC | Complements CuAAC, yields different regioisomer. | Ruthenium | 1,5-disubstituted 1,2,3-triazoles |

| Ultrasound-Assisted | Green chemistry, rapid, high yield. | Sonication | Various triazole derivatives |

| Microwave-Assisted | Energy efficient, reduced reaction times. | Microwave irradiation | Various triazole derivatives |

| Amine Oxidase-Inspired | Biomimetic, environmentally benign. | o-quinone catalyst, O₂ oxidant | 1,2,4-triazole fused heterocycles |

| Silver-Catalyzed Cascade | Forms multiple C-N bonds in one step. | Silver(I) | Pentacyclic fused 1,2,3-triazoles |

Application of Advanced In Situ Spectroscopic and Imaging Techniques for Reaction Monitoring

To optimize the synthesis of complex molecules like this compound, a deep understanding of reaction kinetics and mechanisms is essential. Process Analytical Technology (PAT) provides a framework for designing, analyzing, and controlling manufacturing processes through real-time measurements of critical parameters. mt.comstepscience.com The integration of advanced in situ spectroscopic techniques is central to this approach, enabling real-time monitoring and control of triazole synthesis.

Real-time infrared (IR) spectroscopy, particularly Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy, has been successfully used to monitor the CuAAC reaction. nih.govresearchgate.net This technique allows researchers to track the consumption of azide (B81097) and alkyne starting materials and the formation of the triazole product in real time, providing critical data for mechanistic and kinetic studies. acs.orgnih.gov For example, in situ IR has been used to experimentally confirm the rate-determining step in the CuAAC catalytic cycle. nih.gov

Similarly, Raman spectroscopy offers a powerful tool for real-time reaction analysis. americanpharmaceuticalreview.com Surface-Enhanced Raman Scattering (SERS) has been employed to monitor the formation of triazoles on silver and gold surfaces, demonstrating that the reaction progress can be followed by observing changes in the intensity of specific vibrational bands, such as the disappearance of the free acetylene (B1199291) peak. nih.gov These advanced analytical methods are crucial for moving from laboratory-scale synthesis to robust, scalable, and optimized manufacturing processes for triazole-amine compounds. rsc.org

Integration with Machine Learning and Artificial Intelligence for Predictive Chemical Design and Discovery

The convergence of synthetic chemistry with machine learning (ML) and artificial intelligence (AI) is set to accelerate the discovery of new triazole derivatives with tailored properties. By analyzing large datasets of chemical structures and their associated activities, ML models can identify structure-activity relationships (SAR) that are not immediately obvious to human researchers. ajol.info

In the context of triazole derivatives, ML algorithms have already been applied to predict a range of properties. Quantitative Structure-Activity Relationship (QSAR) models have been developed to forecast the biological activities of triazoles as potential α-glucosidase inhibitors. ajol.info Other studies have used ML in conjunction with molecular docking to design novel triazole hybrids with anticancer activity or to predict the anti-corrosion performance of new triazole compounds. nih.govlabinsights.nl These predictive models allow for the in silico screening of vast virtual libraries of potential compounds, prioritizing the most promising candidates for synthesis and experimental testing. This approach significantly reduces the time and resources required for the discovery of new functional molecules.

The process typically involves training an algorithm on a known dataset of triazole derivatives and their measured properties. The model then learns to associate specific molecular features or descriptors with the desired outcome. Once validated, this model can predict the properties of new, unsynthesized molecules, guiding chemists toward compounds with a higher probability of success.

| AI/ML Application Area | Technique(s) | Predicted Property | Reference Compound Class |

| Drug Discovery | QSAR, Molecular Docking | Anticancer Activity | Quinolinesulfonamide-Triazole Hybrids |

| Drug Discovery | GA-MLR, QSAR | α-Glucosidase Inhibition | 1,2,4-Triazole Derivatives |

| Materials Science | QSPR, ANN | Anti-Corrosion Efficiency | Thiophene/Pyridine/Quinoline-Triazoles |

QSAR: Quantitative Structure-Activity Relationship; QSPR: Quantitative Structure-Property Relationship; GA-MLR: Genetic Algorithm-Multiple Linear Regression; ANN: Artificial Neural Network.

Investigation of Its Role as a Chemical Probe or Building Block in Novel Non-Biological Systems (e.g., Sensing, Environmental Remediation)

The structural features of the this compound motif—specifically the nitrogen-rich triazole ring and the functional amine group—make it an attractive candidate for applications in materials science, particularly in sensing and environmental remediation.

In the field of chemical sensing, the triazole ring's nitrogen atoms can act as effective ligands for coordinating with metal ions. nih.gov This property has been exploited in the design of chemosensors. For example, ferrocenyl-triazole complexes have been synthesized and demonstrated to function as electrochemical sensors for the detection of heavy metal cations. nih.gov The triazole unit serves as the recognition site, and the redox-active ferrocene (B1249389) provides the signal. Future work could involve incorporating the this compound scaffold into similar sensor designs.

For environmental remediation, triazole derivatives have shown significant promise in removing heavy metal pollutants from aqueous solutions. researchgate.netnih.govnih.gov The nitrogen and, in some cases, sulfur atoms in functionalized triazoles can chelate with ions like lead (Pb²⁺), cadmium (Cd²⁺), calcium (Ca²⁺), and magnesium (Mg²⁺), facilitating their removal from water. researchgate.netnih.gov Studies have shown removal efficiencies ranging from 47% to 87% depending on the specific triazole derivative and metal ion. researchgate.netnih.gov Additionally, related triazole compounds are themselves a class of pesticides, and research into their degradation and remediation from soil, using techniques like ozonation and solarization, is an active area of environmental science. mt.com

Design and Evaluation of Next-Generation Catalytic Systems Utilizing the this compound Motif

Beyond being a synthetic target, the triazole-amine motif itself can be a critical component in the design of advanced catalysts. The ability of the 1,2,3-triazole ring to act as a stable N-donor ligand and participate in non-covalent interactions makes it an excellent building block for supporting and stabilizing catalytically active metal centers.

Conclusion and Academic Significance

Summary of Principal Research Findings and Contributions to the Field

Direct research findings specifically for 5-(2H-1,2,3-triazol-2-yl)pentan-1-amine are limited. Its existence is noted primarily through its hydrochloride salt, with basic physicochemical properties available in chemical databases. However, the true value of this compound lies in its potential as a versatile building block, stemming from the rich chemistry of the 1,2,3-triazole moiety.

The 1,2,3-triazole ring is a five-membered heterocyclic compound that has garnered significant attention in the scientific community. tandfonline.comresearchgate.net Research on analogous compounds has demonstrated that the triazole core can be synthesized through various methods, most notably the Huisgen 1,3-dipolar cycloaddition, often referred to as "click chemistry." tandfonline.comiosrjournals.orgnih.gov This reaction is known for its high efficiency, regioselectivity, and mild reaction conditions, making the synthesis of triazole derivatives highly accessible. tandfonline.comiosrjournals.orgnih.gov

The primary contribution of a compound like this compound to the field would be as a bifunctional molecule. The 1,2,3-triazole ring offers metabolic stability and the ability to form hydrogen bonds, while the terminal primary amine on the pentyl chain provides a reactive site for further chemical modifications. This dual functionality allows for its incorporation into larger, more complex molecular architectures.

Reiteration of the Fundamental Academic Value of Investigating this compound

The fundamental academic value of investigating this compound lies in its potential to advance our understanding and application of 1,2,3-triazole chemistry. The 1,2,3-triazole ring is not merely a passive linker; it is a key pharmacophore and a functional moiety in its own right. wisdomlib.orgtandfonline.com

Furthermore, the synthesis and characterization of derivatives of this compound would contribute to the growing library of functionalized triazoles. This expansion of chemical space is crucial for the discovery of new molecules with novel properties and applications. The presence of both a stable heterocyclic ring and a reactive primary amine makes it an ideal candidate for creating diverse molecular structures.

Broader Implications for Advancements in Organic Chemistry, Materials Science, and Computational Chemistry

The investigation of this compound and its derivatives has significant potential to impact several scientific fields:

Organic Chemistry: In organic synthesis, this compound can serve as a versatile building block. The primary amine can be readily modified to introduce a wide range of functional groups through reactions such as amidation, alkylation, and Schiff base formation. The 1,2,3-triazole ring, being a stable aromatic system, can influence the properties of the resulting molecules. tandfonline.com The principles of click chemistry, which enable the efficient synthesis of the triazole core, are a cornerstone of modern organic synthesis, and the exploration of new triazole building blocks is a continuous endeavor. iosrjournals.orgnih.gov

Materials Science: The 1,2,3-triazole moiety is increasingly being incorporated into functional materials. rsc.orgresearchgate.net Triazole-containing polymers have shown applications as corrosion inhibitors, functional coatings, and in the development of novel electrolytes. mdpi.comrsc.org The amine functionality of this compound could be used to graft the molecule onto surfaces or to incorporate it into polymer backbones, thereby imparting the desirable properties of the triazole ring to the material. This could lead to the development of new materials with enhanced thermal stability, altered electronic properties, or specific binding capabilities. rsc.orgresearchgate.net

Computational Chemistry: Computational studies, such as Density Functional Theory (DFT), are often employed to understand the structural and electronic properties of triazole derivatives. nih.gov Investigating this compound through computational methods could provide valuable data on its molecular geometry, charge distribution, and spectroscopic properties. nih.gov These theoretical insights can guide synthetic efforts and help in predicting the behavior of more complex systems containing this structural motif. Molecular docking studies of similar triazole-containing compounds have been used to predict their binding affinities to biological targets, highlighting the potential for computational approaches in drug discovery. acs.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.